Melting Point Depression: 2H-Tautomer vs. 1H-Nitrophenyltetrazole Analog
The isolated 2H-tautomer of the target compound exhibits a markedly lower melting point of 136.6°C , which is a direct consequence of its less polar nature and weaker intermolecular hydrogen-bonding network compared to 1H-tautomers [1]. For procurement and formulation, this is a critical differentiator. It stands in stark contrast to the 1H-tautomeric form of a close structural analog, 5-(4-nitrophenyl)-1H-tetrazole, which decomposes at a significantly higher temperature range of 221-226°C .
| Evidence Dimension | Melting Point / Thermal Stability |
|---|---|
| Target Compound Data | 136.6°C (white crystalline solid) |
| Comparator Or Baseline | 5-(4-Nitrophenyl)-1H-tetrazole (CAS 16687-60-8): 221-226°C (decomposition) |
| Quantified Difference | ~85-90°C lower melting point |
| Conditions | Solid state, standard laboratory conditions |
Why This Matters
A lower melting point directly impacts handling, purification, and formulation protocols; purchasing the incorrect tautomer could lead to failures in processes requiring solid-state stability or specific thermal profiles.
- [1] Ostrovskii, V. A., et al. (2008). Tetrazoles. In Comprehensive Heterocyclic Chemistry III. [Class-level property inference] View Source
